molecular formula C23H30N2 B6138804 1-benzyl-4-(4-phenylcyclohexyl)piperazine

1-benzyl-4-(4-phenylcyclohexyl)piperazine

Cat. No. B6138804
M. Wt: 334.5 g/mol
InChI Key: PXUHRDCBWROCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(4-phenylcyclohexyl)piperazine, commonly known as benzylpiperazine (BZP), is a synthetic compound that belongs to the piperazine class of drugs. BZP is a psychoactive substance that has been used recreationally due to its stimulant and euphoric effects. However, the focus of

Mechanism of Action

1-benzyl-4-(4-phenylcyclohexyl)piperazine acts as a dopamine and serotonin releasing agent, which means that it increases the levels of these neurotransmitters in the brain. This leads to the stimulant and euphoric effects that are associated with this compound use.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. In addition, this compound has been shown to have neurotoxic effects on the brain, which can lead to long-term damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-(4-phenylcyclohexyl)piperazine in lab experiments is that it is a relatively inexpensive and easy-to-synthesize compound. It also has a well-established mechanism of action, which makes it a useful tool in neuroscience research. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 1-benzyl-4-(4-phenylcyclohexyl)piperazine. One area of interest is its potential use as a treatment for certain psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool in drug discovery research to identify new compounds that act on the dopamine and serotonin systems. Finally, further research is needed to fully understand the long-term effects of this compound on the brain and body.

Synthesis Methods

1-benzyl-4-(4-phenylcyclohexyl)piperazine can be synthesized by the reaction of benzyl chloride and 1-(4-phenylcyclohexyl)piperazine in the presence of a base such as potassium carbonate. The reaction produces this compound as a white crystalline powder.

Scientific Research Applications

1-benzyl-4-(4-phenylcyclohexyl)piperazine has been studied for its potential use in various scientific research applications. One such application is its use as a tool in neuroscience research to study the mechanisms of action of other psychoactive substances. This compound has been shown to have similar effects on the brain as other stimulants such as amphetamines and cocaine. Therefore, it can be used as a substitute for these substances in certain experiments.

properties

IUPAC Name

1-benzyl-4-(4-phenylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2/c1-3-7-20(8-4-1)19-24-15-17-25(18-16-24)23-13-11-22(12-14-23)21-9-5-2-6-10-21/h1-10,22-23H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUHRDCBWROCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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